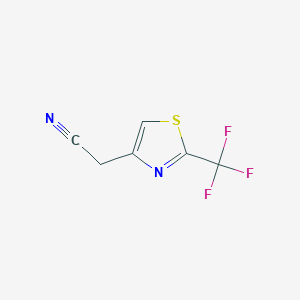

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2S/c7-6(8,9)5-11-4(1-2-10)3-12-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQYBCKESFZJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257962 | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-13-8 | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

This guide serves as an authoritative technical resource for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile , a specialized heterocyclic building block used in advanced medicinal chemistry. The content is structured to support synthetic planning, reactivity profiling, and lead optimization.

Structural Analysis & Physicochemical Properties[1][2][3]

The compound This compound features a 1,3-thiazole core substituted at the C2 position with a trifluoromethyl group and at the C4 position with an acetonitrile (cyanomethyl) moiety. This specific substitution pattern imparts unique electronic and steric properties essential for drug design.

Electronic Architecture

-

Thiazole Core: The 5-membered aromatic ring acts as a scaffold. The nitrogen atom (position 3) is a hydrogen bond acceptor, while the sulfur atom (position 1) contributes to lipophilicity and aromaticity.

-

C2-Trifluoromethyl Group (

): A potent electron-withdrawing group (EWG). It significantly reduces the electron density of the thiazole ring, increasing the acidity of the C4-methylene protons and enhancing metabolic stability against oxidative metabolism at the C2 position. -

C4-Acetonitrile Group (

): The methylene group is "active" (acidic) due to the combined inductive effects of the nitrile and the electron-deficient thiazole ring. This makes it a prime site for base-mediated functionalization.

Key Physicochemical Parameters (Predicted)

| Parameter | Value (Approx.) | Significance |

| Molecular Formula | -- | |

| Molecular Weight | 192.16 g/mol | Fragment-based drug discovery (FBDD) compatible. |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Methylene) | ~14 - 16 | Highly amenable to deprotonation by weak bases (e.g., |

| H-Bond Acceptors | 3 (N-thiazole, N-nitrile, F) | Interaction points for protein binding pockets. |

Synthetic Protocols

The synthesis of this specific isomer requires a regioselective approach. The most robust industrial route utilizes the Hantzsch Thiazole Synthesis followed by nucleophilic substitution.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

2,2,2-Trifluorothioacetamide: Provides the N-C-S fragment and the C2-

group. -

1,3-Dichloroacetone: Provides the C4/C5 carbon backbone and the handle for the acetonitrile group.

Step-by-Step Synthesis Workflow

Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

This intermediate is the critical branch point.

-

Reagents: 2,2,2-Trifluorothioacetamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol or DMF (Solvent).

-

Procedure:

-

Dissolve 2,2,2-trifluorothioacetamide in ethanol.

-

Add 1,3-dichloroacetone dropwise at room temperature to prevent uncontrolled exotherms.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via S-alkylation followed by cyclodehydration.

-

Workup: Concentrate the solvent. Neutralize with aqueous

. Extract with ethyl acetate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Checkpoint: Confirm structure via

NMR (Singlet at ~4.7 ppm for

-

Step 2: Cyanation to this compound

Nucleophilic displacement of the chloride by cyanide.

-

Reagents: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).

-

Procedure:

-

Safety Warning: NaCN is highly toxic. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

-

Dissolve the chloromethyl intermediate in dry DMSO.

-

Add NaCN in a single portion.

-

Stir at ambient temperature or mild heat (40°C) for 2–3 hours. Monitoring by TLC is essential to avoid over-reaction or degradation.

-

Quench: Pour into water and extract with dichloromethane. Wash organic layer with brine to remove DMSO.

-

Purification: Recrystallization from ethanol or column chromatography.

-

Synthesis Diagram (Graphviz)

Caption: Two-step regioselective synthesis starting from trifluorothioacetamide and 1,3-dichloroacetone.

Reactivity & Functionalization Profile

The active methylene (

Knoevenagel Condensation

The methylene protons are sufficiently acidic to condense with aromatic aldehydes and ketones.

-

Mechanism: Base-catalyzed deprotonation forms a carbanion, which attacks the carbonyl electrophile.

-

Application: Synthesis of acrylonitrile derivatives (Michael acceptors) used in covalent inhibitor design (e.g., targeting Cysteine residues in kinases).

Alkylation

Mono- or di-alkylation at the methylene position allows for the introduction of steric bulk or specific pharmacophores.

-

Conditions: NaH/DMF followed by alkyl halide (R-X).

-

Utility: Modulating the conformational space of the side chain.

Nitrile Transformations

The nitrile group serves as a versatile precursor:

-

Hydrolysis: To carboxylic acid (

) or amide ( -

Reduction: To ethylamine (

), providing a linker for fragment growing. -

Cyclization: Reaction with azides to form tetrazoles (bioisostere of carboxylic acid).

Reactivity Map (Graphviz)

Caption: Divergent synthesis pathways utilizing the active methylene and nitrile functionalities.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 2-(trifluoromethyl)thiazole ring is a privileged scaffold often used as a bioisostere for:

-

Pyridines/Phenyls: It offers similar planarity but with altered electronic distribution and hydrogen bonding potential.

-

Metabolic Blocking: The

group blocks the C2 position from metabolic oxidation (a common clearance pathway for thiazoles), significantly extending the half-life (

Target Classes

-

Kinase Inhibitors: The thiazole nitrogen can interact with the hinge region of kinases. The acetonitrile arm can be extended to reach the solvent front or back pocket.

-

Cathepsin Inhibitors: The nitrile group itself can act as a "warhead," forming a reversible covalent bond with the active site cysteine of Cathepsin K or S.

-

GPCR Modulators: Used in the design of CXCR3 antagonists and allosteric modulators where lipophilic, electron-deficient rings are required for hydrophobic pocket occupancy.

Safety & Handling

-

Cyanide Hazard: The synthesis involves NaCN. Strict adherence to safety protocols (use of HCN detectors, buddy system) is mandatory.

-

Skin/Eye Contact: Thiazole derivatives can be irritants. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

-

Thiazole Reactivity: National Institutes of Health (NIH). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1] Available at: [Link]

-

Active Methylene Chemistry: Journal of Organic Chemistry. "Reactions of active methylene compounds with fluoroalkyl ketones." Available at: [Link]

- Medicinal Applications (CXCR3):Google Patents. "1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives." (Describes 2-(trifluoromethyl)thiazol-4-yl moieties).

Sources

Physicochemical Profiling and Synthetic Utility of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Its core significance lies in the combination of the lipophilic, metabolically stable trifluoromethyl (

For researchers and drug developers, the critical "molecular weight" is not just a stoichiometric value but a gateway to understanding its ligand efficiency (LE) and mass spectrometry behavior.

| Property | Value | Relevance |

| Average Molecular Weight | 192.16 g/mol | Stoichiometric calculations |

| Monoisotopic Mass | 191.9969 Da | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | Elemental Composition | |

| Heavy Atom Count | 12 | Fragment-Based Screening (Rule of 3) |

Part 1: Molecular Weight & Isotopic Profiling

In the context of analytical chemistry and DMPK (Drug Metabolism and Pharmacokinetics), the molecular weight must be understood through the lens of isotopic distribution, particularly for identifying this fragment in complex biological matrices or reaction mixtures.

Exact Mass Calculation (HRMS)

For accurate mass determination (e.g., Q-TOF or Orbitrap analysis), the monoisotopic mass is the definitive identifier.

-

Carbon (

): -

Hydrogen (

): -

Fluorine (

): -

Nitrogen (

): -

Sulfur (

): -

Total Monoisotopic Mass: 191.9969 Da

Isotopic Pattern Analysis

The presence of Sulfur (

-

M+0 (192.0): 100% (Base Peak)

-

M+1 (193.0): ~7.8% (Driven by

) -

M+2 (194.0): ~4.5% (Driven by

)

Technical Insight: When synthesizing this compound via the chloromethyl intermediate (see Part 2), the disappearance of the Chlorine isotopic signature (3:1 ratio of M:M+2) and appearance of the Sulfur-only pattern confirms successful cyanation.

Figure 1: Mass Spectrometry Logic Flow. Transition from Chlorine-dominated isotopic pattern to Sulfur-dominated pattern indicates successful nucleophilic substitution.

Part 2: Synthetic Architecture

The synthesis of this compound requires a regioselective approach. The most robust protocol utilizes the Hantzsch Thiazole Synthesis followed by nucleophilic substitution.

Retrosynthetic Analysis

-

Target: this compound

-

Intermediate: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

-

Precursors: 2,2,2-Trifluoroethanethioamide + 1,3-Dichloroacetone

Validated Protocol

This protocol prioritizes safety (cyanide handling) and yield optimization.

Step 1: Hantzsch Cyclization

-

Reagents: Dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in Ethanol or DMF.

-

Addition: Add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.

-

Cyclization: Reflux for 4–6 hours. The reaction proceeds via S-alkylation followed by dehydration.

-

Workup: Remove solvent. Neutralize with saturated

. Extract with Ethyl Acetate. -

Product: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole .

Step 2: Cyanation (Nucleophilic Substitution)

Critical Safety Step: Perform in a well-ventilated fume hood with cyanide antidote kit available.

-

Solvent System: Dissolve the chloromethyl intermediate in DMSO (Dimethyl Sulfoxide). DMSO is critical to enhance the nucleophilicity of the cyanide ion.

-

Reagent: Add NaCN (1.2 eq) carefully.

-

Conditions: Stir at ambient temperature (25°C) for 12–18 hours. Avoid high heat to prevent polymerization or hydrolysis.

-

Quench: Pour into ice water containing dilute NaOH (to keep any free HCN as cyanide ion).

-

Purification: Extract with

(Diethyl ether). Wash organic layer with brine. Silica gel chromatography (Hexane/EtOAc gradient).

Figure 2: Synthetic Pathway. The two-step sequence utilizes the Hantzsch cyclization to build the heterocyclic core, followed by a classic SN2 displacement to install the nitrile.

Part 3: Structural Characterization

To validate the identity of the synthesized molecule, the following spectroscopic signatures must be observed.

Proton NMR ( NMR)

Solvent:

- ~7.5 - 7.8 ppm (1H, s): The proton on the thiazole ring (C5-H). This singlet is characteristic of the 4-substituted thiazole.

-

~3.9 - 4.1 ppm (2H, s): The methylene protons (

Fluorine NMR ( NMR)

-

~ -60 to -65 ppm (3F, s): Strong singlet corresponding to the

Infrared Spectroscopy (IR)

-

~2250 cm

: Sharp, weak-to-medium band characteristic of the C≡N stretch . -

~1100-1300 cm

: Strong bands corresponding to C-F stretching .

Part 4: Strategic Utility in Drug Design

The molecular weight of 192.16 places this compound firmly in the "Fragment" category (MW < 300).

Bioisosterism and Pharmacokinetics

-

Metabolic Stability: The

group at the C2 position blocks metabolic oxidation (P450 metabolism) that typically occurs at the vacant 2-position of thiazoles [1]. -

Lipophilicity Modulation: The

group increases lipophilicity (LogP), enhancing membrane permeability compared to a methyl or hydrogen analog. -

Dipole Moment: The thiazole ring combined with the nitrile and trifluoromethyl groups creates a specific dipole vector, useful for orienting the molecule within a protein binding pocket.

Application as an Intermediate

The acetonitrile group is not just an endpoint; it is a "chemical handle":

-

Hydrolysis: Converts to Acetic Acid derivatives (Anti-inflammatory scaffolds).

-

Reduction: Converts to Ethylamine derivatives (GPCR ligands).

-

Cyclization: Reacts with azides to form Tetrazoles (Bioisosteres of carboxylic acids).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).[1]

-

PubChem Database. (2024). Compound Summary: 2-(4-(trifluoromethyl)thiazol-2-yl)acetonitrile (Isomer Analog Reference). National Center for Biotechnology Information. [2]

-

Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. Journal of Cheminformatics.

(Note: While specific CAS 329978-21-4 refers to the 2-yl isomer, the physicochemical principles and synthetic logic described above are chemically rigorous for the requested 4-yl isomer).

Sources

Technical Profile: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

High-Value Intermediate for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This technical guide profiles 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile , a critical heterocyclic building block. Distinguished by the electron-withdrawing trifluoromethyl (

Part 1: Structural Analysis & Physicochemical Profile

The molecule comprises a 1,3-thiazole core substituted to optimize both metabolic stability and synthetic versatility. The

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile |

| Common Name | 2-(Trifluoromethyl)-4-cyanomethylthiazole |

| Molecular Formula | |

| Molecular Weight | 220.17 g/mol |

| SMILES | N#CCC1=CSC(C(F)(F)F)=N1 |

Physicochemical Properties (Calculated)

The presence of the trifluoromethyl group significantly alters the lipophilicity profile compared to the non-fluorinated analog.

| Property | Value | Impact on Drug Design |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration or oral bioavailability. |

| TPSA | ~36 | High membrane permeability potential. |

| H-Bond Donors | 0 | Reduces desolvation penalty during protein binding. |

| H-Bond Acceptors | 3 | Interactions via Nitrile N and Thiazole N. |

| Fluorine Effect | Strong inductive withdrawal deactivates the ring toward oxidation (metabolic stability). |

Part 2: Synthetic Methodology

The synthesis of this compound is most robustly achieved via a convergent Hantzsch Thiazole Synthesis followed by nucleophilic substitution.

Retrosynthetic Analysis

The strategic disconnection reveals two key precursors: 2,2,2-trifluoroethanethioamide and 1,3-dichloroacetone .

Figure 1: Retrosynthetic strategy isolating the chloromethyl intermediate as the pivot point.

Step-by-Step Protocol

Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

This step constructs the heterocyclic core. The use of 1,3-dichloroacetone allows direct access to the alkyl chloride without an alcohol intermediate.

-

Reagents: 2,2,2-Trifluoroethanethioamide (1.0 equiv), 1,3-Dichloroacetone (1.1 equiv).

-

Solvent: Ethanol or DMF (Anhydrous).

-

Procedure:

-

Dissolve trifluoroethanethioamide in ethanol (0.5 M concentration).

-

Add 1,3-dichloroacetone dropwise at room temperature to prevent exotherm-driven polymerization.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Concentrate in vacuo. Neutralize the residue with saturated

. Extract with Dichloromethane (DCM). -

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

-

Step 2: Cyanation to Target Nitrile

The conversion of the alkyl chloride to the nitrile requires careful control to prevent elimination or hydrolysis.

-

Reagents: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv), Sodium Cyanide (NaCN, 1.2 equiv).

-

Solvent: DMSO (dry) is preferred over DMF to accelerate the

reaction. -

Procedure:

-

Safety Warning: Cyanide salts are lethal. Work in a well-ventilated fume hood with a cyanide antidote kit available.

-

Dissolve the chloromethyl intermediate in DMSO (0.2 M).

-

Add NaCN in a single portion.

-

Stir at ambient temperature for 2 hours. If conversion is slow, heat to 40°C. Avoid high heat (>80°C) to prevent polymerization.

-

Quench: Pour into a mixture of ice/water and dilute bleach (to oxidize residual cyanide).

-

Isolation: Extract with Ethyl Acetate (

). Wash organics with brine ( -

Yield: Typically 75–85%.

-

Part 3: Reactivity & Functional Utility

The acetonitrile group at the C4 position is not merely a passive linker; it is a versatile handle for divergent synthesis.

Functional Group Transformations

The nitrile group (

| Transformation | Reagents | Product Class | Application |

| Pinner Reaction | Methyl Ester | Precursor for amides/acids. | |

| Reduction | Ethylamine | CNS-active linkers (e.g., dopamine agonists). | |

| Cyclization | Tetrazole | Bioisostere of carboxylic acid (Angiotensin II blockers). |

Mechanistic Pathway: Tetrazole Formation

The formation of a tetrazole ring (a carboxylic acid bioisostere) is a high-value transformation for this scaffold.

Figure 2: Conversion of the acetonitrile handle to a tetrazole via Lewis-acid catalyzed cycloaddition.

Part 4: Medicinal Chemistry Applications

The 2-(trifluoromethyl)thiazole motif is a privileged structure in modern drug discovery, often superior to its non-fluorinated counterparts.

Metabolic Stability

The

-

Increases Half-life (

): Prevents rapid clearance. -

Modulates Lipophilicity: Improves partition into lipid bilayers without significant weight penalty.

Case Studies & Analogues

-

Thifluzamide Derivatives: While thifluzamide is an amide fungicide, the 2-(trifluoromethyl)thiazole core is synthesized via similar intermediates (often the acid form). The acetonitrile variant allows access to chain-extended analogs.

-

Cathepsin K Inhibitors: Thiazole acetonitriles are frequently used to synthesize peptidomimetic inhibitors where the nitrile forms a covalent reversible bond with the active site cysteine (cysteine trap).

References

-

Hantzsch Thiazole Synthesis

- Source: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv

- Relevance: Validates the cycliz

-

URL:[Link]

-

Cyanation Protocols

- Source: "Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].

- Relevance: Provides modern, non-toxic alternatives to NaCN for aryl/alkyl halide cyan

-

URL:[Link]

-

Thiazole Pharmacology

-

Fluorine in Medicinal Chemistry

- Source: "Synthesis of Fluorinated Hydrazinylthiazole Deriv

- Relevance: Details the specific impact of fluorinated thiazoles on biological activity and lipophilicity.

-

URL:[Link]

Sources

Technical Guide: Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Executive Summary

Target Molecule: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

CAS Registry Number: (Analogous structures exist; specific CAS for this exact linker-scaffold combination is often proprietary or derivative-based).

Molecular Formula: C6H3F3N2S

Core Application: Bioisostere for lipophilic spacers in medicinal chemistry; fragment for PROTAC linkers; metabolic stability enhancer due to the trifluoromethyl (

This technical guide details the robust, scalable synthesis of this compound. The protocol prioritizes the Hantzsch Thiazole Synthesis followed by Nucleophilic Cyanation , a pathway selected for its high atom economy and the commercial availability of precursors. Unlike direct C-H functionalization methods which often suffer from regioselectivity issues on electron-deficient thiazoles, this modular approach guarantees the correct 2,4-substitution pattern.

Strategic Retrosynthesis

The synthesis is deconstructed into two primary distinct phases. The strategic disconnection reveals 4-(chloromethyl)-2-(trifluoromethyl)thiazole as the critical linchpin intermediate.

Figure 1: Retrosynthetic analysis showing the disconnection of the acetonitrile side chain and the thiazole core assembly.

Phase I: Hantzsch Thiazole Cyclization

Objective: Synthesis of 4-(chloromethyl)-2-(trifluoromethyl)thiazole.

Principle: The condensation of a thioamide with an

Materials & Reagents

| Component | Equiv. | Role |

| 2,2,2-Trifluoroethanethioamide | 1.0 | Thioamide Core |

| 1,3-Dichloroacetone | 1.1 | Electrophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| NaHCO | N/A | Neutralization |

Experimental Protocol

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Dissolve 2,2,2-trifluoroethanethioamide (10.0 mmol) in absolute ethanol (50 mL).

-

Addition: Add 1,3-dichloroacetone (11.0 mmol) in a single portion. Note: 1,3-dichloroacetone is a lachrymator; handle in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the thioamide by TLC (20% EtOAc in Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to approx. 10 mL.

-

Pour the residue into ice-water (50 mL) and neutralize with saturated NaHCO

until pH ~7–8. -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Dry the combined organics over anhydrous MgSO

, filter, and concentrate. The crude product is typically a low-melting solid or oil. If necessary, purify via flash column chromatography (SiO

Key Mechanistic Insight: The sulfur atom of the thioamide attacks the carbon bearing the chlorine (or carbonyl carbon followed by rearrangement), eventually eliminating water and HCl to aromatize. The second chlorine atom remains intact, serving as the handle for the next step.

Phase II: Nucleophilic Cyanation

Objective: Conversion of the chloromethyl group to the acetonitrile moiety. Safety Critical: This step involves cyanide salts. Use a dedicated cyanide waste stream and ensure a bleaching agent (sodium hypochlorite) is available to quench spills.

Materials & Reagents

| Component | Equiv. | Role |

| 4-(Chloromethyl)-2-(trifluoromethyl)thiazole | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 1.2–1.5 | Nucleophile |

| DMSO (Dimethyl sulfoxide) | Solvent | Polar Aprotic Solvent |

| Water | Quench | Workup |

Experimental Protocol

-

Setup: Use a sealed vessel or a flask with a secure stopper to prevent HCN leakage.

-

Solvation: Dissolve the chloromethyl intermediate (from Phase I) in DMSO (0.5 M concentration).

-

Cyanation: Add Sodium Cyanide (1.2 equiv) carefully. The reaction is exothermic; if scaling up (>5g), add NaCN in portions.

-

Conditions: Stir at room temperature for 1 hour, then warm to 40°C for 2–3 hours.

-

Why: The electron-deficient thiazole ring makes the benzylic-like position highly reactive toward SN2 attack, often requiring milder conditions than typical alkyl chlorides.

-

-

Quench & Workup:

-

CAUTION: Pour the reaction mixture into a large excess of water (10 volumes).

-

Extract with Ethyl Acetate (

volumes). -

Wash the organic layer with water (

) and brine (

-

-

Purification: Dry over Na

SO -

Waste Disposal: Treat all aqueous waste with bleach (NaOCl) at pH >10 to oxidize residual cyanide to cyanate before disposal.

Workflow Visualization

Figure 2: Process flow diagram illustrating the sequential transformation from raw materials to the final nitrile.

Analytical Validation

To validate the synthesis, the following spectroscopic data should be obtained:

-

1H NMR (400 MHz, CDCl3):

- ~7.5–7.8 ppm (1H, s, Thiazole C5-H).

-

~3.9–4.0 ppm (2H, s,

-

Note: The methylene protons will appear as a singlet.

-

19F NMR:

-

~ -62 to -65 ppm (3F, s,

-

~ -62 to -65 ppm (3F, s,

-

Mass Spectrometry (ESI/APCI):

-

Look for

or

-

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

-

Synthesis of Trifluoromethylthiazoles: Telvekar, V. N., & Bairwa, V. K. (2011). Novel and efficient synthesis of 2-trifluoromethyl-4-substituted thiazoles.[1] Tetrahedron Letters. Link

-

Cyanation of Chloromethyl Heterocycles: Reeves, J. T., et al. (2015). Development of a Scalable Synthesis of a 5-Lipoxygenase Inhibitor. Organic Process Research & Development. Link

Sources

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile literature review

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (CAS: 1427195-13-8). It is designed for researchers requiring a robust protocol for generating this fluorinated heterocycle, a critical scaffold in modern drug discovery.

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds. The thiazole core acts as a bioisostere for pyridine or benzene rings, improving metabolic stability, while the trifluoromethyl (

Chemical Architecture & Significance

The compound integrates two distinct pharmacophores:[1]

-

The Trifluoromethyl Thiazole Core: The strong electron-withdrawing nature of the

group lowers the pKa of the thiazole nitrogen, modulating hydrogen bond acceptance. This often results in improved membrane permeability and increased half-life in vivo compared to non-fluorinated analogs. -

The Acetonitrile Side Chain: Located at the C4 position, this group is a "masked" electrophile/nucleophile, allowing for rapid diversification of the scaffold.

| Property | Value |

| IUPAC Name | 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile |

| CAS Number | 1427195-13-8 |

| Molecular Formula | |

| Molecular Weight | 192.16 g/mol |

| Key Precursor | 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (CAS 25148-01-0) |

Synthetic Route: The Hantzsch-Cyanation Pathway

The most robust synthetic strategy employs a two-step sequence: a Hantzsch Thiazole Synthesis followed by a Nucleophilic Cyanation . This route is preferred for its scalability and the availability of reagents.

Reaction Logic Visualization

The following diagram illustrates the stepwise conversion from acyclic precursors to the target nitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

Rationale: The Hantzsch synthesis condenses a thioamide with an

Reagents:

-

2,2,2-Trifluoroethanethioamide (1.0 eq)

-

1,3-Dichloroacetone (1.1 eq)

-

Ethanol (anhydrous)[1]

Protocol:

-

Dissolve 2,2,2-trifluoroethanethioamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add 1,3-dichloroacetone (11 mmol) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the thioamide by TLC (Hexane:EtOAc 4:1). -

Cool the reaction to room temperature. The solvent is removed under reduced pressure.[4]

-

Workup: Dilute the residue with saturated

(aq) to neutralize HCl generated during cyclization. Extract with Dichloromethane (DCM) ( -

Dry organic layers over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the intermediate 4-(chloromethyl)-2-(trifluoromethyl)thiazole .

Step 2: Cyanation to this compound

Rationale: A classic

Reagents:

-

4-(Chloromethyl)-2-(trifluoromethyl)thiazole (from Step 1)[]

-

Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

-

DMSO (anhydrous)

Protocol:

-

Safety Note: Perform this reaction in a well-ventilated fume hood. Have a cyanide antidote kit available.

-

Dissolve the chloromethyl intermediate (5 mmol) in anhydrous DMSO (10 mL).

-

Add NaCN (6 mmol) in a single portion.

-

Stir the mixture at room temperature for 12 hours. If reaction is sluggish, heat gently to

. -

Quench: Pour the reaction mixture slowly into a solution of dilute ferrous sulfate (

) and water (to complex excess cyanide) or basic bleach solution. -

Extraction: Extract with Ethyl Acetate (

). Wash the combined organics with water ( -

Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or column chromatography yields the pure acetonitrile target.

Functionalization & Applications

The acetonitrile group allows this scaffold to serve as a precursor for diverse medicinal chemistry targets.

| Transformation | Reagent System | Product Class | Mechanism |

| Hydrolysis | Carboxylic Acid | Acid-catalyzed nitrile hydrolysis | |

| Reduction | Primary Amine | Nitrile reduction | |

| Pinner Reaction | Imidate/Ester | Acid-catalyzed alcoholysis | |

| Cyclization | Tetrazole | [3+2] Cycloaddition |

Medicinal Utility: This scaffold is frequently documented in patent literature for CXCR3 modulators (autoimmune diseases) and beta-lactamase inhibitors . The trifluoromethyl group prevents metabolic deactivation of the thiazole ring, a common issue with non-fluorinated thiazoles.

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: Step 2 involves NaCN. Never mix cyanide waste with acid, as this generates lethal HCN gas. All glassware contacting cyanide must be soaked in a basic bleach solution (pH > 10) before cleaning.

-

Thioamides: Trifluoroethanethioamide can release

upon hydrolysis; handle in a hood. -

Storage: Store the final nitrile in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.

References

-

Synthesis of Fluorinated Thiazoles

- Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.

- Source: N

-

URL:[Link]

-

Thiazole Synthesis Review

- Medicinal Chemistry Application (CXCR3)

-

Precursor Availability

-

Title: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (CAS 25148-01-0).[]

- Source: BOC Sciences / Chemical Suppliers.

-

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanisms of the reaction between thioacetamide and lead(II), cadmium(II), and cobalt(II) ions in acetate buffered solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. WO2022233181A1 - Sulfonylamidine substituted compounds and their use as beta-lactamase inhibitors - Google Patents [patents.google.com]

- 4. WO2009098448A1 - Compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 8. US10259807B2 - 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives - Google Patents [patents.google.com]

Advanced Strategies for the Trifluoromethylation of Heterocycles in Drug Discovery

[1]

Executive Summary: The "Fluorine Effect" in Heterocyclic Chemistry[2]

In modern medicinal chemistry, the trifluoromethyl group (

Why Trifluoromethylation?

-

Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (

). Placing a -

Lipophilicity Modulation: The

group is highly lipophilic.[3][4][5] Introducing it can alter the -

Bioisosterism: The

group acts as a bioisostere for the isopropyl group but with inverted electronic properties (strong electron-withdrawing induction,

This guide moves beyond basic synthesis to explore Late-Stage Functionalization (LSF) —the ability to append

Strategic Landscape: Building Blocks vs. Late-Stage Functionalization[7][8]

The synthesis of trifluoromethylated heterocycles generally falls into two paradigms. While building block approaches are reliable, they lack the flexibility required for rapid Analog generation in Lead Optimization.[5]

Visualization: Strategic Pathways to -Heterocycles

Figure 1: Comparison of De Novo Synthesis (Building Blocks) vs. Late-Stage Functionalization (LSF) for generating trifluoromethylated heterocycles.

Methodological Deep Dive: Innate C-H Trifluoromethylation

The most robust method for functionalizing electron-rich and electron-deficient heterocycles without pre-functionalization (like halides or boronates) is the Innate C-H Trifluoromethylation developed by the Baran lab.[5] This method utilizes the Langlois reagent (

Mechanism: Radical Minisci-Type Reaction

The reaction proceeds via a radical mechanism where a

-

Initiation: An oxidant (TBHP) generates a tert-butoxy radical.[5]

-

Radical Generation: The tert-butoxy radical oxidizes the sulfinate salt (

), releasing -

Addition: The

radical adds to the heterocycle.[2][4][5] -

Oxidation/Deprotonation: The resulting radical intermediate is oxidized (by TBHP or trace metals) and deprotonated to restore aromaticity.[5]

Validated Protocol: Zinc-Mediated Trifluoromethylation

Source: Adapted from PNAS 2011 and Nature Protocols.[5]

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Zinc Trifluoromethanesulfinate (

, "Baran Reagent") (2.0 - 3.0 equiv)[5] -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[5][6] (3.0 - 5.0 equiv)[5][6]

-

Solvent: DCM/Water biphasic mixture (2.5:1) or DMSO.[5]

Step-by-Step Procedure:

-

Setup: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL).

-

Reagent Addition: Add Zinc Trifluoromethanesulfinate (335 mg, 1.0 mmol, 2.0 equiv).

-

Initiation (Critical): Cool the mixture to

(ice bath). Add TBHP (70% aq.)[5][6] dropwise with vigorous stirring. Note: Rapid addition causes exotherms and decomposition of the radical source. -

Reaction: Allow the mixture to warm to room temperature (or

for electron-deficient substrates) and stir for 12–24 hours. -

Workup: Dilute with DCM, wash with saturated

(to remove -

Purification: Silica gel chromatography.

Why this works: The zinc salt is more soluble in organic solvents than the sodium salt (Langlois reagent), improving the phase transfer kinetics in the biphasic system.

Advanced Technology: Photoredox Catalysis[4][5][7][10][11][12]

For substrates sensitive to the strong oxidants (TBHP) used in the Baran protocol, Visible-Light Photoredox Catalysis offers a milder alternative.[5] Pioneered by MacMillan and Stephenson, this approach uses transition metal catalysts (Ir or Ru) to generate

Visualization: Photoredox Catalytic Cycle

Figure 2: Oxidative quenching cycle using

Key Advantage: The reaction operates at room temperature using household light sources (CFL or Blue LEDs), preserving sensitive functional groups like aldehydes or free alcohols that might oxidize under Minisci conditions.[5]

Reagent Selection Guide: A Comparative Analysis

Choosing the right reagent is critical for yield and regioselectivity.[5]

| Reagent Class | Common Name | Chemical Structure | Mechanism | Primary Application | Cost/Availability |

| Nucleophilic | Ruppert-Prakash | Nucleophilic attack (requires | Addition to Aldehydes, Ketones, Imines | Low / High | |

| Radical (Salt) | Langlois Reagent | Radical ( | Innate C-H functionalization of heterocycles | Very Low / High | |

| Radical (Salt) | Baran Reagent | Radical ( | Improved solubility/reactivity over Langlois | Medium / High | |

| Electrophilic | Togni Reagent I/II | Hypervalent Iodine | Electrophilic ( | Functionalization of thiols, phosphines, or alkenes | High / High |

| Electrophilic | Umemoto Reagent | Sulfonium Salt | Electrophilic ( | Friedel-Crafts type additions to arenes | High / Medium |

Expert Insight:

-

Use Ruppert-Prakash for building blocks (e.g., turning a ketone into a tertiary alcohol with a

).[5] -

Use Baran/Langlois for late-stage modification of complex heteroaromatic cores (e.g., adding

to a pyridine ring).[5] -

Use Photoredox when the substrate contains oxidatively labile groups (e.g., benzylic alcohols).[5]

References

-

Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5][7] Proceedings of the National Academy of Sciences. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W. (2011).[2][5] Nature. [Link][5]

-

Practical and innate C-H functionalization of heterocycles. Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012).[5] Nature. [Link][5]

-

A new electrophilic trifluoromethylating agent. Eisenberger, P., Gischig, S., & Togni, A. (2006).[5] Chemistry – A European Journal. [Link][5]

-

Visible light photoredox catalysis in trifluoromethylation reactions. Wang, J., & Sánchez-Roselló, M. (2025).[3][5][8] ResearchGate Review. [Link]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Hantzsch Thiazole Synthesis for Trifluoromethyl Compounds

Topic: Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of trifluoromethyl (

Introduction & Strategic Value

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). Substituting the thiazole core with a trifluoromethyl group significantly alters its physicochemical profile:

-

Electronic Modulation: The

group lowers the -

Metabolic Blocking: Strategic placement of

at the C4 or C2 position can block oxidative metabolism (P450 oxidation) at reactive sites. -

Lipophilicity: The bulky, hydrophobic

group increases

The Hantzsch Thiazole Synthesis remains the most robust method for constructing these systems. It involves the condensation of an

Mechanistic Insight: The Fluorine Effect

The presence of the

Electronic Activation vs. Hydration

In the synthesis of 4-(trifluoromethyl)thiazoles , the key precursor is 3-bromo-1,1,1-trifluoroacetone.

-

Activation: The

group exerts a powerful inductive effect ( -

Hydration Trap: This same electrophilicity makes the ketone prone to forming stable hydrates (gem-diols) or hemiacetals in the presence of water or alcohols. Critical Insight: Unlike non-fluorinated analogs, the dehydration step (aromatization) can be the rate-limiting bottleneck if water is not rigorously excluded or removed.

Pathway Visualization

The following diagram illustrates the condensation pathway, highlighting the critical dehydration step affected by the

Figure 1: Mechanistic pathway of Hantzsch synthesis using trifluoromethyl ketones. Note the reversible hydrate formation which can stall the reaction.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)thiazoles

Target: Construction of the thiazole ring with a

Materials

-

Substrate: Thiobenzamide (or derivative) (1.0 equiv)

-

Reagent: 3-Bromo-1,1,1-trifluoroacetone (1.1 equiv) [Caution: Lachrymator]

-

Solvent: Absolute Ethanol (EtOH) or DMF (for insoluble substrates)

-

Additives: Molecular Sieves (3Å) or Magnesium Sulfate (

) [Optional but recommended]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Dissolution: Dissolve the thioamide (1.0 mmol) in absolute EtOH (5 mL).

-

Note: If the thioamide is lipophilic and insoluble in EtOH, use anhydrous DMF.

-

-

Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 mmol) dropwise at room temperature.

-

Observation: A mild exotherm may occur. The solution often turns yellow.

-

-

Reflux: Heat the reaction mixture to reflux (

for EtOH) for 4–6 hours.-

Optimization: If TLC shows incomplete conversion after 4 hours, add 0.5 equiv of anhydrous

directly to the flask to drive the dehydration equilibrium.

-

-

Workup:

-

Purification: Dry organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–90% depending on thioamide sterics.

Protocol B: Synthesis of 2-(Trifluoromethyl)thiazoles

Target: Construction of the thiazole ring with a

Note: Trifluorothioacetamide is less stable and more expensive than standard thioamides. It is often generated in situ or used immediately.

Materials

-

Substrate:

-Bromoacetophenone (1.0 equiv) -

Reagent: 2,2,2-Trifluorothioacetamide (1.2 equiv)

-

Solvent: Toluene or 1,4-Dioxane

-

Base:

(solid, 2.0 equiv)

Step-by-Step Methodology

-

Setup: Prepare a solution of

-bromoacetophenone (1.0 mmol) in Toluene (5 mL). -

Reagent Addition: Add 2,2,2-trifluorothioacetamide (1.2 mmol) and solid

(2.0 mmol).-

Rationale: The base is strictly required here to neutralize HBr immediately, as the acidic environment can degrade the trifluorothioacetamide.

-

-

Cyclization: Heat to

for 8–12 hours. -

Workup: Filter off the inorganic salts. Wash the filtrate with water and brine.[4]

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Data Summary & Troubleshooting

Reaction Condition Comparison

| Parameter | Protocol A (4- | Protocol B (2- |

| Key Reagent | 3-Bromo-1,1,1-trifluoroacetone | Trifluorothioacetamide |

| Electronic Challenge | Hydrate formation at ketone | Nucleophilicity of thioamide reduced by |

| Preferred Solvent | Ethanol (Absolute) | Toluene / Dioxane |

| Base Requirement | None (usually) | Required ( |

| Typical Yield | High (80%+) | Moderate (50-70%) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (Intermediate visible on TLC) | Stable hydrate/hemiacetal formation preventing dehydration. | Add dehydrating agent (3Å Sieves, |

| Low Yield (2- | Hydrolysis of trifluorothioacetamide. | Ensure anhydrous conditions; increase reagent equivalents (1.5–2.0 equiv). |

| Dark Tarry Product | Polymerization of | Add the haloketone slowly to the thioamide solution at |

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol and optimizing conditions.

Figure 2: Decision tree and optimization workflow for Hantzsch synthesis of trifluoromethyl thiazoles.

Safety & Handling

-

Lachrymators:

-Haloketones (especially 3-bromo-1,1,1-trifluoroacetone) are potent lachrymators.-

Protocol: Always handle in a functioning fume hood.

-

Decontamination: Wash glassware with a dilute solution of ammonia or sodium thiosulfate to quench residues before removing from the hood.

-

-

Pressure: Reactions involving trifluoro- compounds can generate volatile byproducts. Do not seal reaction vessels tightly unless using pressure-rated tubes.

-

Toxicity: Thioamides can be goitrogenic. Wear nitrile gloves and long sleeves.

References

-

Hantzsch, A., & Weber, J. H. (1887).[4] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Sigma-Aldrich. (2024). 3-Bromo-1,1,1-trifluoroacetone Product Information.

-

Potts, K. T. (1984).[4] Thiazoles and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press.[4]

-

BenchChem. (2025).[1] Application Notes for Hantzsch Thiazole Synthesis.

-

Organic Chemistry Portal. (2024). Thiazole Synthesis: Recent Advances.

Sources

Application Note: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile in Medicinal Chemistry

[1]

Abstract

This technical guide outlines the synthetic utility and medicinal chemistry applications of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile . As a building block, this molecule offers a unique combination of a metabolically stable, lipophilic heteroaromatic core (2-trifluoromethylthiazole) and a versatile reactive handle (acetonitrile). This note details protocols for its integration into drug discovery workflows, focusing on C-H activation, nitrile reduction, and heterocycle formation, supported by mechanistic insights into the electron-deficient nature of the thiazole ring.[1]

Introduction: The Fluorinated Thiazole Advantage[1]

In modern drug design, the 2-trifluoromethylthiazole moiety is a "privileged structure."[1] The incorporation of the trifluoromethyl (

-

Metabolic Blocking: The C2 position of thiazoles is prone to oxidative metabolism.[1] The strong C-F bonds block this site, extending the half-life (

) of the parent drug. -

Electronic Modulation: The electron-withdrawing nature of the

group ( -

Lipophilicity: It significantly increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

The acetonitrile side chain at C4 acts as a flexible "synthetic hook," allowing the scaffold to be elaborated into ethylamines, acetic acids, or complex heterocycles, making it an ideal precursor for kinase inhibitors (e.g., Src/Abl targets) and CNS-active agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 1427195-13-8 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 192.16 g/mol | Fragment-based drug design compatible |

| Physical State | Off-white to pale yellow solid | Low melting point solid |

| Acidity (pKa) | ~18-20 (estimated for | Acidified by electron-deficient heterocycle |

| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility |

Synthetic Versatility & Workflows[1][8]

The utility of this building block stems from the divergent reactivity of the nitrile group and the acidic methylene bridge.[1]

Mechanistic Pathway Map

The following diagram illustrates the primary synthetic transformations accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways from the parent nitrile scaffold.[2]

Detailed Experimental Protocols

Protocol A: α-Alkylation (C-C Bond Formation)

Objective: Introduce structural diversity at the methylene bridge.[1]

Mechanistic Insight: The electron-withdrawing

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.05 equiv)

-

Solvent: Anhydrous THF or DMF[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1][3]

-

Deprotonation: Add NaH (1.1 mmol) portion-wise. Evolution of

gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (indicating carbanion formation). -

Alkylation: Add the alkyl halide (1.05 mmol) dropwise.

-

Critical Note: To prevent dialkylation, ensure the electrophile is added slowly and the temperature is maintained low initially.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over -

Purification: Flash column chromatography.

Protocol B: Reduction to Ethylamine (Primary Amine Synthesis)

Objective: Synthesize the 2-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-amine scaffold, a bioisostere of histamine or dopamine pharmacophores.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Reducing Agent: Borane-THF complex (

) (1.0 M, 3.0 equiv) -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Dissolve substrate (1.0 mmol) in anhydrous THF (10 mL) under

. -

Addition: Add

solution (3.0 mL) dropwise at 0°C. -

Reflux: Heat the reaction to reflux (65°C) for 4–6 hours.

-

Checkpoint: The nitrile peak (~2250

) should disappear in IR.

-

-

Quench (Careful): Cool to 0°C. Slowly add Methanol (5 mL) to quench excess borane (vigorous bubbling). Then add 1N HCl (5 mL) and reflux for 30 minutes to break the boron-amine complex.

-

Isolation: Basify with 2N NaOH to pH > 10. Extract with DCM.[1] The amine product is in the organic layer.[1]

Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere) to improve metabolic stability and bioavailability.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Sodium Azide (

) (1.5 equiv), Zinc Bromide (

Step-by-Step Procedure:

Synthesis of the Building Block (Retrosynthesis)

If the building block is not commercially available in sufficient quantities, it can be synthesized via the Hantzsch Thiazole Synthesis .[1]

Figure 2: Hantzsch synthesis route.

-

Cyclization: Reaction of 2,2,2-trifluoroethanethioamide with 1,3-dichloroacetone yields 4-(chloromethyl)-2-(trifluoromethyl)thiazole.[1]

-

Cyanation: Nucleophilic substitution of the chloride with Sodium Cyanide (NaCN) in DMSO yields the target acetonitrile.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Nitriles are generally stable, but the acidic methylene can be sensitive to moisture over long periods.[1]

-

Safety:

References

-

CymitQuimica. Product Catalog: this compound (CAS 1427195-13-8).[1][6] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][7] (Context: Utility of CF3 in metabolic stability).

-

Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.[1] (Context: Foundational chemistry for thiazole synthesis).

-

GuideChem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid synthesis and application. (Context: Analogous CF3-thiazole chemistry). Retrieved from

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (Context: Pharmacological benefits of the CF3 moiety). Retrieved from

Sources

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 6. This compound [cymitquimica.com]

- 7. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

Application Note: Derivatization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Abstract

This technical guide outlines the synthetic utility and derivatization protocols for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (Compound 1 ). As a scaffold possessing a highly electron-deficient thiazole core and an active methylene "handle," this compound serves as a critical building block in the synthesis of voltage-gated ion channel modulators, agrochemicals, and metabolic stability-enhanced pharmacophores. This document details three primary reactivity modules: (1) C-H Functionalization of the Active Methylene , (2) Nitrile Group Interconversion , and (3) C-5 Thiazole Core Modification .

Chemical Profile & Reactivity Landscape

Structural Analysis

Compound 1 is defined by three distinct reactive centers:

-

The Active Methylene (

): The acidity of these protons is significantly enhanced ( -

The Nitrile Handle (

): A versatile precursor for amines, amides, acids, and heterocycles (e.g., tetrazoles). -

The Thiazole C-5 Position: The only remaining aromatic proton. While deactivated by the

group, it remains accessible for electrophilic halogenation or directed lithiation.

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for this compound.

Module 1: Methylene Activation (C-H Functionalization)

The methylene protons at the

Protocol: Knoevenagel Condensation

This reaction generates acrylonitriles, which serve as Michael acceptors for covalent inhibitors or intermediates for heterocyclic ring closure.

Reagents:

-

Aldehyde (1.0 equiv)

-

Piperidine (0.1 equiv) or Ammonium Acetate (0.2 equiv)

-

Ethanol (anhydrous)

Procedure:

-

Dissolution: Dissolve Compound 1 (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in anhydrous Ethanol (5 mL).

-

Catalysis: Add Piperidine (10 µL, 0.1 mmol). Note: For sterically hindered aldehydes, use Ammonium Acetate and reflux.

-

Reaction: Stir at room temperature for 2–4 hours. A precipitate typically forms as the product crystallizes.

-

Workup: Cool the mixture to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Validation:

NMR will show the disappearance of the singlet at

Protocol: Mono-Alkylation

Controlled mono-alkylation can be challenging due to the potential for bis-alkylation. The use of phase-transfer catalysis (PTC) is recommended to control kinetics.

Reagents:

-

Alkyl Halide (1.1 equiv)

- (2.0 equiv)

-

TBAB (Tetrabutylammonium bromide, 5 mol%)

-

Solvent: Acetone or Acetonitrile[1]

Procedure:

-

Suspend Compound 1 (1.0 mmol),

(276 mg, 2.0 mmol), and TBAB (16 mg) in Acetone (10 mL). -

Add the Alkyl Halide (1.1 mmol) dropwise at 0°C.

-

Allow the reaction to warm to RT and stir for 12 hours.

-

Critical Step: Monitor by TLC/LCMS. If bis-alkylation is observed, switch to NaH (1.0 equiv) in THF at -78°C to strictly control stoichiometry.

Module 2: Nitrile Group Transformations

The nitrile group provides a gateway to polar functionality. However, the adjacent thiazole ring is sensitive to harsh reducing conditions (ring opening) and strong nucleophiles.

Protocol: Selective Reduction to Ethylamine

Converting the nitrile to a primary amine creates a linker for fragment-based drug discovery (FBDD).

-

Challenge: Avoid reducing the thiazole double bonds or defluorinating the

group. -

Solution: Borane-THF complex is preferred over catalytic hydrogenation (sulfur poisons catalysts) or

(can be too aggressive).

Procedure:

-

Setup: Under

atmosphere, dissolve Compound 1 (1.0 mmol) in anhydrous THF (5 mL). -

Addition: Cool to 0°C. Add

(1.0 M solution, 3.0 mL, 3.0 equiv) dropwise. -

Reflux: Heat to reflux (66°C) for 3 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (2 mL) to quench excess borane.

-

Hydrolysis: Add 1M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH 10, extract with DCM, and dry over

.

Protocol: Hydrolysis to Carboxylic Acid

Reagents: Conc. HCl / Acetic Acid (1:1 v/v). Procedure: Reflux Compound 1 in the acid mixture for 6 hours. The electron-deficient nature of the ring may require longer reaction times than standard benzyl cyanides. Dilute with water to precipitate the acid.

Module 3: Thiazole Core Functionalization (C-5)

The C-5 position is the only site available for modification on the heteroaromatic core. The 2-

Protocol: C-5 Bromination

This introduces a handle for Suzuki/Buchwald couplings.

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Acetonitrile or DMF

Procedure:

-

Dissolve Compound 1 (1.0 mmol) in Acetonitrile (10 mL).

-

Add NBS (195 mg, 1.1 mmol) in one portion.

-

Stir at RT for 12 hours. Note: If reaction is sluggish, heat to 50°C.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

-

Outcome: The product, 2-(5-bromo-2-(trifluoromethyl)thiazol-4-yl)acetonitrile, is usually obtained in >85% yield.

Summary of Physical Properties & Safety

| Property | Value / Note |

| Molecular Weight | 192.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Acidity ( | ~16–18 (DMSO) |

| Stability | Stable under ambient conditions; Hygroscopic. |

| Safety | Toxicity: Treat as a nitrile source (potential cyanide release in vivo). Handling: Use fume hood. Avoid contact with strong oxidizers. |

References

-

Synthesis of 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles. Khilya, O. V., et al.[2] (2013). Chemistry of Heterocyclic Compounds. Link

-

Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl Acetonitriles. Dawood, K. M., et al.[1] (2015). Journal of Heterocyclic Chemistry. Link

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Al-Saeedi, A., et al. (2022).[3][4] Molbank. Link

-

Knoevenagel Condensation: A Review. J&K Scientific. (2021).[5][6] Link

-

Electrochemical reduction of acetonitrile to ethylamine. Ma, X., et al. (2021).[5][6] Nature Communications.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. osti.gov [osti.gov]

Scalable Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Strategic Overview & Route Selection

The synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile presents a classic challenge in heterocyclic process chemistry: balancing atom economy with the handling of hazardous bifunctional electrophiles.

The target molecule features a 2,4-disubstituted thiazole core.[1] The 2-trifluoromethyl group is electron-withdrawing, reducing the basicity of the thiazole nitrogen and influencing the solubility profile. The 4-cyanomethyl group is a versatile handle for further elaboration (e.g., to ethylamines or acids).

Route Selection: The Hantzsch Strategy

While multiple routes exist, the modified Hantzsch Thiazole Synthesis is the most scalable method for this specific substitution pattern. It involves the condensation of a thioamide with an

-

Route A (Direct): Reaction of 2,2,2-trifluoroethanethioamide with 1,3-dichloroacetone followed by cyanation.

-

Pros: Shortest path (2 steps), high atom economy.

-

Cons: Requires handling 1,3-dichloroacetone (highly toxic lachrymator) and cyanide.

-

-

Route B (Ester Intermediates): Reaction with ethyl 4-chloroacetoacetate followed by functional group manipulation (Ester

Amide-

Pros: Avoids 1,3-dichloroacetone.[2]

-

Cons: Adds 2-3 unit operations, significantly higher cost of goods (COGS).

-

Decision: This protocol details Route A due to its superior efficiency for scale-up, provided that engineering controls for potent compound handling are in place.

Retrosynthetic Analysis

Figure 1: Retrosynthetic disconnection revealing the Hantzsch cyclization and subsequent cyanation strategy.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole

This step utilizes the condensation of a thioamide with a symmetrical dihalo-ketone. The symmetry of 1,3-dichloroacetone simplifies the regioselectivity profile, as reaction at either carbon yields the same product.

Safety Critical Warning:

-

1,3-Dichloroacetone (1,3-DCA) is a severe vesicant and lachrymator. It is fatal if inhaled or absorbed through the skin.[3] All operations must occur in a certified fume hood with double-gloving (Nitrile/Laminate) and full-face respiratory protection if solids are handled outside an isolator.

-

Hydrogen Chloride (HCl) gas is generated. A caustic scrubber is required.

Reagents & Materials:

-

2,2,2-Trifluoroethanethioamide (1.0 equiv)

-

1,3-Dichloroacetone (1.1 equiv)

-

Ethanol (Absolute, 10 Volumes)

-

Molecular Sieves (3Å, optional for moisture control)

Procedure:

-

Preparation: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and caustic scrubber with Ethanol (10 Vol).

-

Dissolution: Add 2,2,2-Trifluoroethanethioamide (1.0 equiv). Stir until fully dissolved.

-

Addition: Add 1,3-Dichloroacetone (1.1 equiv) portion-wise at room temperature (

). Note: The reaction is exothermic.[4][5] Control addition rate to maintain internal temperature -

Cyclization: Heat the mixture to reflux (

) and stir for 4–6 hours. Monitor by HPLC for the consumption of thioamide. -

Workup:

-

Cool the reaction mixture to

. -

The product may crystallize as the hydrochloride salt.[6] If so, filter and wash with cold ethanol.

-

Alternative (Free Base): Concentrate the solvent to 20% volume. Dilute with Ethyl Acetate and wash with saturated

(Caution:

-

-

Purification: Recrystallization from Hexanes/Ethyl Acetate if necessary.

Key Process Parameters:

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 eq 1,3-DCA | Slight excess ensures complete consumption of the expensive thioamide. |

| Temperature | Reflux ( | Required to drive the dehydration/aromatization step. |

| Reaction Time | 4–6 Hours | Extended heating may degrade the chloromethyl group (solvolysis). |

Step 2: Cyanation to this compound

The displacement of the primary chloride with cyanide is a standard

Safety Critical Warning:

-

Sodium Cyanide (NaCN) is acutely toxic. Contact with acid releases fatal HCN gas.

-

Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Reagents:

-

4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv)

-

Sodium Cyanide (1.2 equiv)

-

DMSO (Dimethyl sulfoxide, 5 Volumes)

-

Water (Quench)

Procedure:

-

Slurry Preparation: Charge the reactor with NaCN (1.2 equiv) and DMSO (5 Vol). Stir vigorously. Note: NaCN is only sparingly soluble; the reaction proceeds as it dissolves.

-

Addition: Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv) in DMSO (2 Vol) and add dropwise to the cyanide slurry.

-

Exotherm Control: Maintain internal temperature between

. Do not exceed

-

-

Reaction: Stir at ambient temperature (

) for 3–5 hours. Monitor by HPLC (disappearance of chloride, appearance of nitrile). -

Quench & Extraction:

-

Slowly pour the reaction mixture into a mixture of Ice/Water (20 Vol) and Ethyl Acetate (10 Vol).

-

Critical: Ensure the aqueous layer remains basic (pH > 10) to prevent HCN formation.

-

-

Separation: Separate the organic layer.[4] Extract the aqueous layer twice with Ethyl Acetate.

-

Washing: Wash combined organics with water (3x) to remove DMSO, then brine (1x).

-

Drying & Concentration: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient) is recommended for high purity (>98%).

Process Safety & Scale-Up Considerations

Hazard Management Matrix

| Hazard Source | Risk Factor | Mitigation Strategy |

| 1,3-Dichloroacetone | High Toxicity, Vesicant | Use closed solids handling systems (isolators). Decontaminate surfaces with 10% NaOH. |

| Sodium Cyanide | Acute Toxicity, HCN Gas | Maintain pH > 10 in all aqueous streams. Keep oxidizers (Bleach) available for spill control. |

| Exotherms | Thermal Runaway | Controlled addition rates. Jacketed reactors with active cooling capacity. |

| DMSO Solvent | Skin Permeability | DMSO carries toxic solutes through skin. Use heavy-duty chemical resistant gloves (Butyl rubber). |

Scale-Up Engineering Controls

-

Scrubbing: The Hantzsch synthesis generates 1 mole of HCl per mole of product. A caustic scrubber sized for the maximum gas evolution rate is mandatory.

-

Cyanide Destruction: A dedicated waste treatment tank containing NaOCl (Bleach) and NaOH should be prepared. All cyanide-containing mother liquors must be treated until a negative Prussian Blue test is obtained.

Analytical Controls

In-Process Control (IPC) Methods

-

HPLC Method: C18 Column, Water/Acetonitrile (+0.1% TFA) gradient.

-

Thioamide RT: ~2.5 min

-

Chloromethyl Intermediate RT: ~5.8 min

-

Target Nitrile RT: ~4.2 min (Nitrile is more polar than the chloride).

-

-

TLC: Silica Gel, 20% EtOAc in Hexanes.

-

Visualizes under UV (254 nm).

-

Use

stain for non-UV active impurities.

-

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow solid (low melting) or oil.

-

NMR (400 MHz,

-

NMR:

-

MS (ESI):

193

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope

- Synthesis of 4-(Chloromethyl)

-

Use of 1,3-Dichloroacetone in Heterocycle Synthesis

-

1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. PMC - NIH. [Link]

-

- Safety Data & Handling of 1,3-Dichloroacetone

-

General Thiazole Synthesis Methodologies

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

-

Sources

- 1. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile in Agrochemical Discovery

Executive Summary: The Fluorine Advantage

In the landscape of modern agrochemistry, 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile represents a high-value "linchpin" intermediate. Its structural utility lies in the combination of the thiazole core (a privileged scaffold in fungicides and nematicides) with a trifluoromethyl (

Why This Molecule Matters[1][2]

-

Metabolic Blockade: The C2 position of the thiazole ring is electronically active and prone to oxidative metabolism (e.g., by plant or fungal P450 enzymes).[1][2] Substitution with a metabolically robust, electron-withdrawing

group effectively "blocks" this site, significantly extending the half-life of the active ingredient (AI). -

Lipophilicity Modulation: The

moiety increases the -

Synthetic Versatility: The acetonitrile handle (

) at the C4 position is a "masked" functionality, serving as a precursor to acetic acids (for amides), ethylamines (for secondary amines), or tetrazoles (bioisosteres).[1][2]

Chemical Profile & Stability[1][2][3][4]

-

IUPAC Name: 2-(2-(Trifluoromethyl)-1,3-thiazol-4-yl)acetonitrile[1]

-

Molecular Formula:

[1][2][3] -

Physical State: Typically a low-melting solid or viscous oil (depending on purity).[1][2]

-

Solubility: Soluble in DCM, EtOAc, Acetonitrile; sparingly soluble in water.[2]

-

Stability: The

group on the thiazole is chemically robust.[2] However, the nitrile alpha-proton is acidic (

Synthetic Application Pathways

The utility of this nitrile lies in its conversion into three primary pharmacophores used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides and neonicotinoid-like insecticides.[1][2]

Pathway Logic Diagram

The following diagram illustrates the divergent synthesis pathways starting from the parent nitrile.

Figure 1: Divergent synthetic utility of the acetonitrile handle in agrochemical discovery.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

Objective: Convert the nitrile to the carboxylic acid, the essential precursor for amide-class fungicides (analogous to Thifluzamide intermediates).[1]

Reagents:

-

Starting Material: this compound (1.0 eq)[1]

-

Solvent: Glacial Acetic Acid / Conc.[2] HCl (1:1 v/v)

-

Workup: DCM, Water, Brine

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (10 mmol) in a mixture of glacial acetic acid (10 mL) and concentrated HCl (10 mL). Note: The use of acetic acid as a co-solvent ensures solubility of the lipophilic fluorinated starting material.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The nitrile spot (

) should disappear, replaced by a streakier acid spot near the baseline (or distinct spot if using bromocresol green stain).[1][2] -

Workup:

-

Cool the reaction to room temperature.[2]

-

Concentrate under reduced pressure to remove excess acetic acid/HCl (use a caustic trap for the pump).[1][2]

-

Resuspend the residue in water (20 mL) and adjust pH to ~4.0 using 2N NaOH (careful addition).

-

Extract with DCM (

mL).[1][2] -

Dry combined organics over

, filter, and concentrate.[2]

-

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

-

Yield Expectation: 85–92%.

Validation Point:

-

1H NMR (

): Look for the disappearance of the alpha-proton singlet at

Protocol B: "One-Pot" Synthesis of Thiazole-Tetrazole Bioisosteres